8-Hydroxy-7-iodoquinolinesulphonic acid
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Overview
Description
8-Hydroxy-7-iodoquinolinesulphonic acid is a chemical compound with the molecular formula C₉H₆INO₄S and a molecular weight of 351.12 g/mol . It is known for its unique structure, which includes a quinoline ring substituted with hydroxyl, iodine, and sulfonic acid groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-7-iodoquinolinesulphonic acid typically involves the iodination of 8-hydroxyquinoline followed by sulfonation. The reaction conditions often require the use of iodine and sulfuric acid as reagents. The process can be summarized as follows:
Iodination: 8-Hydroxyquinoline is treated with iodine in the presence of an oxidizing agent to introduce the iodine atom at the 7th position.
Sulfonation: The iodinated product is then reacted with sulfuric acid to introduce the sulfonic acid group at the 5th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-7-iodoquinolinesulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonic acid group under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Deiodinated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Hydroxy-7-iodoquinolinesulphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Hydroxy-7-iodoquinolinesulphonic acid involves its interaction with cellular components. For instance, its antifungal activity is attributed to its ability to compromise the functional integrity of cytoplasmic membranes in fungal cells. This leads to cellular leakage and inhibition of pseudohyphae formation in Candida albicans . The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
8-Hydroxyquinoline: A parent compound with similar hydroxyl and quinoline structure but lacks iodine and sulfonic acid groups.
8-Hydroxy-5-quinolinesulfonic acid: Similar structure but without the iodine atom.
Clioquinol: Another 8-hydroxyquinoline derivative with antifungal properties.
Uniqueness: 8-Hydroxy-7-iodoquinolinesulphonic acid stands out due to the presence of both iodine and sulfonic acid groups, which confer unique chemical reactivity and biological activity. This makes it more versatile in various applications compared to its similar compounds .
Properties
CAS No. |
30135-95-6 |
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Molecular Formula |
C9H8INO4S |
Molecular Weight |
353.14 g/mol |
IUPAC Name |
8-hydroxy-7-iodo-4H-quinoline-1-sulfonic acid |
InChI |
InChI=1S/C9H8INO4S/c10-7-4-3-6-2-1-5-11(16(13,14)15)8(6)9(7)12/h1,3-5,12H,2H2,(H,13,14,15) |
InChI Key |
PKSDDLOFRMVSMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN(C2=C1C=CC(=C2O)I)S(=O)(=O)O |
Origin of Product |
United States |
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